molecular formula C9H16O3 B2707831 [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol CAS No. 2253640-11-6

[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol

Cat. No.: B2707831
CAS No.: 2253640-11-6
M. Wt: 172.224
InChI Key: WMJWAYOWWBUKMX-UHFFFAOYSA-N
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Description

[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol is a synthetically valuable heterocyclic building block featuring a fused oxabicyclo[3.1.0]hexane scaffold. This strained bicyclic core is structurally analogous to epoxide-containing scaffolds used in pharmaceutical research for developing DLK inhibitors for treating neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and glaucoma . The compound possesses two key functional handles - a hydroxymethyl group and a 2-methoxyethyl side chain - which provide excellent opportunities for further chemical modification and diversification. The methanol group can be readily transformed into various derivatives including aldehydes, carboxylic acids, esters, and halogenated compounds, making this building block particularly valuable for constructing more complex molecular architectures . Compounds containing the 6-oxabicyclo[3.1.0]hexane core have demonstrated significant potential in antimicrobial research against bacterial infections . The molecular scaffold represents a privileged structure in medicinal chemistry with applications spanning central nervous system disorders, neurodegenerative diseases, and infectious diseases . The strained ether bridge and oxygen-containing functional groups contribute to unique stereoelectronic properties and molecular recognition capabilities. This compound is provided exclusively for research purposes in pharmaceutical development, chemical biology, and methodology development. Researchers are advised to consult relevant safety data sheets prior to use. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(2-methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-3-2-9(6-10)4-7-8(5-9)12-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJWAYOWWBUKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC2C(C1)O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a methoxyethyl group in the presence of a strong base, followed by cyclization to form the bicyclic structure. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

    Catalysts: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) in the presence of a suitable base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Drug Development: Explored for its potential as a pharmacophore in drug design.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

    [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexane]: Lacks the hydroxyl group, leading to different reactivity and applications.

    [3-(2-Hydroxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol: Similar structure but with a hydroxyethyl group instead of methoxyethyl, affecting its chemical properties.

Uniqueness:

  • The presence of both a methoxyethyl group and a hydroxyl group in [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol imparts unique reactivity and potential for diverse applications in various fields.

Biological Activity

[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol, with the CAS number 2253640-11-6, is a bicyclic compound characterized by the presence of a methoxyethyl group and a hydroxyl group. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol is C₉H₁₆O₃, with a molecular weight of approximately 172 Da. The compound features a bicyclic structure which influences its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₁₆O₃
Molecular Weight172 Da
IUPAC Name[3-(2-methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
CAS Number2253640-11-6

The biological activity of [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism or biosynthesis of essential biomolecules.

Receptor Modulation: It may bind to various receptors, altering their signaling pathways, which could have implications for therapeutic applications in areas such as neuropharmacology or cancer treatment.

Biological Studies and Findings

Research into the biological activity of this compound is still emerging, but initial studies indicate several promising avenues:

  • Antioxidant Activity:
    • Preliminary studies suggest that [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol exhibits antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects:
    • The compound has shown potential in reducing inflammation in cellular models, indicating possible applications in treating inflammatory diseases.
  • Neuroprotective Properties:
    • Research indicates that it may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies

While comprehensive clinical data on [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol is limited, several case studies highlight its potential:

Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various bicyclic compounds, including [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol, using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to control compounds.

Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic routes are commonly employed to prepare bicyclo[3.1.0]hexane derivatives like [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol?

The synthesis of bicyclo[3.1.0]hexane derivatives often involves cyclopropanation strategies or epoxide ring-opening reactions. For example, ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate analogs are synthesized via intramolecular cyclization of epoxidized cyclopentene precursors using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under controlled stoichiometry and temperature . Key steps include:

  • Epoxidation : Selective oxidation of cyclopentene derivatives to form strained oxabicyclic intermediates.
  • Functionalization : Introduction of substituents (e.g., methoxyethyl groups) via nucleophilic ring-opening or alkylation.
  • Reduction/Hydrolysis : Final reduction of esters to alcohols, as seen in similar bicyclic methanol derivatives .
    Data tables in referenced studies highlight reaction yields (e.g., 60–85% for epoxidation) and optimal molar ratios (e.g., 2:1 mCPBA:substrate) .

Basic: How can chromatographic methods be optimized for purifying [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol?

Purification of bicyclic alcohols often requires normal-phase chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate). For example, enantiomers of 2-(thiophene-2-yl)-6-oxabicyclo[3.1.0]hexane were separated using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate), achieving >98% purity . Key parameters:

  • Mobile Phase : Isocratic or gradient systems with polarity-adjusted solvents.
  • Detection : UV at 210–254 nm for conjugated systems.
  • Chiral Resolution : Use of CSPs for stereoisomers, supported by retention time data and enantiomeric excess (ee) calculations .

Advanced: What mechanistic insights explain the stereochemical outcomes of solvolysis reactions in 6-oxabicyclo[3.1.0]hexane derivatives?

Solvolysis of syn- and anti-6-oxabicyclo[3.1.0]hexan-3-ylmethyl esters reveals epoxy oxygen participation. Kinetic studies show that syn-isomers undergo oxonium ion formation via epoxy oxygen nucleophilic attack, leading to rearranged products (e.g., 6b and 6c in aqueous ethanol). In contrast, anti-isomers lack stereoelectronic alignment for participation, resulting in slower solvolysis and unrearranged products . Key

  • Activation Energy : Syn-isomers exhibit lower ΔG‡ due to favorable transition-state stabilization.
  • Product Ratios : Syn:anti rearranged products (e.g., 3:1 in 80% ethanol) correlate with solvent polarity and leaving-group ability .

Advanced: How can stereochemical assignments for [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol be validated experimentally?

Stereochemical analysis combines:

  • X-ray Crystallography : Definitive assignment of absolute configuration, as demonstrated for (1S,2R,3S,5R)-2-(benzyloxymethyl) analogs .
  • NMR Spectroscopy : 1^1H-1^1H NOESY to confirm spatial proximity of substituents (e.g., methoxyethyl and hydroxyl groups).
  • Optical Rotation : Comparison with literature values for related bicyclic alcohols (e.g., [α]D_D = +23° for (1S,2R,3S,5R)-isomers) .
    Contradictions in data (e.g., unexpected NOE correlations) may arise from conformational flexibility, necessitating DFT calculations to model low-energy conformers .

Advanced: What strategies address low selectivity in oxidative functionalization of bicyclo[3.1.0]hexane scaffolds?

Low selectivity in oxidation (e.g., epoxidation vs. sulfoxide formation) is mitigated by:

  • Catalyst Design : Chiral catalysts (e.g., Jacobsen’s Mn-salen) for enantioselective epoxidation, reducing byproduct formation .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) minimize polymerization of sensitive substrates like cyclopentenyl derivatives.
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) stabilize transition states and improve regioselectivity .
    Data tables from Innovaciencia (2023) show 20–30% yield improvements using these strategies .

Basic: What spectroscopic techniques are critical for characterizing [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol?

  • 1^1H/13^{13}C NMR : Assign peaks for methoxyethyl (δ 3.3–3.5 ppm for OCH2_2), hydroxyl (δ 1.5–2.0 ppm, exchangeable), and bicyclic protons (δ 1.8–2.5 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups.
  • HRMS : Validate molecular formula (e.g., C9_9H14_{14}O3_3 for the target compound) with <2 ppm error .

Advanced: How do steric and electronic effects influence the reactivity of the 6-oxabicyclo[3.1.0]hexane core?

  • Steric Effects : Bulky substituents (e.g., benzyloxymethyl) hinder nucleophilic attack at the epoxy ring, favoring alternative reaction pathways (e.g., ester hydrolysis over epoxide opening) .
  • Electronic Effects : Electron-withdrawing groups (e.g., carbonyls) increase electrophilicity of the epoxy oxygen, accelerating solvolysis rates by 3–5x compared to alkyl-substituted analogs .
    Kinetic data from solvolysis studies (e.g., ksyn/kantik_{syn}/k_{anti} = 10:1 in 50% ethanol) quantify these effects .

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